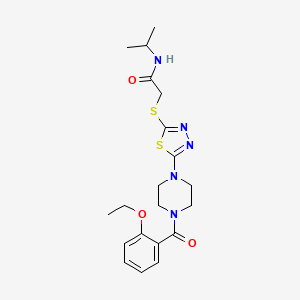

2-((5-(4-(2-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[[5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3S2/c1-4-28-16-8-6-5-7-15(16)18(27)24-9-11-25(12-10-24)19-22-23-20(30-19)29-13-17(26)21-14(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJDAWLXZQCZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a novel derivative of the 1,3,4-thiadiazole family, which has gained attention due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

- Thiadiazole ring: A five-membered heterocyclic compound that is known for its pharmacological properties.

- Piperazine moiety: A six-membered ring that often enhances biological activity.

- Acetamide group: Contributes to the solubility and biological interaction of the compound.

Biological Activity Overview

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit a range of biological activities including:

- Anticancer activity

- Antimicrobial properties

- Anti-inflammatory effects

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably:

- Cytotoxicity Studies: In vitro studies showed that derivatives with thiadiazole structures exhibit significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, a related thiadiazole derivative demonstrated an IC50 value of 0.084 mmol/L against MCF-7 cells and 0.034 mmol/L against A549 cells .

| Compound | Cell Line | IC50 (mmol/L) |

|---|---|---|

| 2-Ethoxybenzoyl derivative | MCF-7 | 0.084 ± 0.020 |

| 2-Ethoxybenzoyl derivative | A549 | 0.034 ± 0.008 |

The mechanisms through which these compounds exert their effects include:

- Inhibition of DNA and RNA synthesis: Thiadiazole derivatives may interfere with nucleic acid synthesis, disrupting cancer cell proliferation.

- Induction of apoptosis: Studies have shown that these compounds can increase the Bax/Bcl-2 ratio and activate caspases, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest: Compounds have been reported to cause cell cycle arrest at various phases (e.g., G2/M phase), effectively halting cancer cell division .

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in cancer treatment:

- Study on MCF-7 Cells:

- Study on HepG2 Cells:

Comparison with Similar Compounds

b. Egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide) ()

c. N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives ()

- Structural Differences : Piperidine-ethylthio and benzamide groups replace the piperazine-ethoxybenzoyl and isopropylacetamide moieties.

- Bioactivity : Demonstrated acetylcholinesterase inhibitory activity, suggesting thioether linkages enhance binding to enzymatic pockets .

2.2 Thiadiazole Derivatives with Varied Substituents

Compounds from (e.g., 5e , 5f , 5j ) share the 1,3,4-thiadiazole core but differ in substituents:

- Key Observations :

2.3 Bioactivity and Structure-Activity Relationships (SAR)

- Egalognastat () : The benzodioxole group enhances selectivity for O-GlcNAcase, whereas the ethoxybenzoyl group in the target compound may favor interactions with hydrophobic enzyme pockets .

- BPTES () : A bis-thiadiazole derivative with antiproliferative activity, illustrating that dual thiadiazole cores can enhance potency but reduce solubility .

- Acetylcholinesterase Inhibitors () : Piperidine-ethylthio derivatives show IC₅₀ values in the micromolar range, suggesting that nitrogen heterocycles improve enzyme binding .

Q & A

Q. Q: What are the critical steps and optimization strategies for synthesizing 2-((5-(4-(2-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide?

A: The synthesis involves multi-step pathways:

Piperazine functionalization : Coupling 2-ethoxybenzoyl chloride with piperazine under anhydrous conditions (e.g., DMF, 0–5°C) to form the 4-(2-ethoxybenzoyl)piperazine intermediate .

Thiadiazole core formation : Reacting the intermediate with thiosemicarbazide in POCl₃ at 90°C for 3–6 hours to generate the 1,3,4-thiadiazole ring .

Thioether linkage : Using NaH in DMSO to couple the thiadiazole with N-isopropyl-2-mercaptoacetamide at 60–80°C .

Key optimizations :

- Solvent choice (DMF for acylation; DMSO for thiol coupling) to prevent side reactions.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to achieve >95% purity .

Advanced Structural Confirmation

Q. Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A: A combination of spectral and chromatographic methods is essential:

- ¹H/¹³C NMR : Verify piperazine carbonyl (δ 165–170 ppm) and thiadiazole C-S (δ 120–125 ppm) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect degradation products under stressed conditions (e.g., pH 3–9, 40°C) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 497.59 (calculated for C₂₂H₂₃N₇O₃S₂) .

Bioactivity Contradictions

Q. Q: How can researchers resolve contradictions in reported antimicrobial vs. anticancer activities of thiadiazole-acetamide derivatives?

A: Discrepancies arise from:

- Assay variability : Use standardized protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) .

- Structural nuances : The 2-ethoxybenzoyl group enhances membrane permeability but may reduce target specificity. Compare analogs with/without the ethoxy group .

- Mechanistic studies : Conduct molecular docking (e.g., with E. coli DNA gyrase or human topoisomerase II) to identify binding affinities .

Degradation and Stability

Q. Q: What factors influence the chemical stability of this compound during storage and biological assays?

A: Stability is pH- and temperature-dependent:

- Hydrolysis : The thioether bond degrades in acidic (pH < 3) or alkaline (pH > 10) conditions. Use buffered solutions (pH 6–8) for assays .

- Oxidation : Thiadiazole sulfur atoms are prone to oxidation. Store under inert gas (N₂/Ar) at −20°C .

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the benzoyl group .

Structure-Activity Relationship (SAR) Design

Q. Q: What modifications to the piperazine or thiadiazole moieties could enhance target selectivity?

A: SAR strategies include:

Piperazine substitution : Replace 2-ethoxybenzoyl with 4-fluorobenzoyl to improve hydrophobic interactions with enzyme pockets .

Thiadiazole functionalization : Introduce methyl groups at C5 to sterically block non-specific binding .

Acetamide chain variation : Replace isopropyl with cyclopropyl to increase metabolic stability .

Validation : Test modified analogs against kinase panels (e.g., EGFR, VEGFR2) using competitive binding assays .

Data Reproducibility

Q. Q: How can researchers ensure reproducibility in synthesizing and testing this compound?

A: Follow strict protocols:

- Synthetic reproducibility : Document reaction parameters (e.g., reflux time ±5 minutes, solvent batch consistency) .

- Biological assays : Use reference controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) and replicate experiments ≥3 times .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw spectral/assay data in public repositories .

Mechanistic Studies

Q. Q: What methodologies are recommended for elucidating the mechanism of action of this compound?

A: Combine in vitro and in silico approaches:

- Enzyme inhibition assays : Measure IC₅₀ against bacterial DNA gyrase or human carbonic anhydrase IX .

- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Molecular dynamics simulations : Model ligand-protein interactions over 100 ns to predict binding stability .

Analytical Parameters Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.